Bis(1,1-dioxido-2,3-dihydrothiophen-3-yl) carbonate
Description
Properties
Molecular Formula |
C9H10O7S2 |
|---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
bis(1,1-dioxo-2,3-dihydrothiophen-3-yl) carbonate |
InChI |
InChI=1S/C9H10O7S2/c10-9(15-7-1-3-17(11,12)5-7)16-8-2-4-18(13,14)6-8/h1-4,7-8H,5-6H2 |
InChI Key |
ANVGIHAAPGRSIT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C=CS1(=O)=O)OC(=O)OC2CS(=O)(=O)C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2,3-Dihydrothiophen-3-ol Derivatives
The foundational step involves preparing the sulfone-containing diol precursor, 1,1-dioxido-2,3-dihydrothiophen-3-ol. Two primary routes are inferred:
Route A: Cyclization of Thiol-Containing Precursors
-
Procedure : Reacting thioglycolic acid with ethylene oxide under basic conditions yields 2-(2-hydroxyethylthio)acetic acid, which undergoes thermal or acid-catalyzed cyclization to form 2,3-dihydrothiophen-3-ol.
-
Oxidation to Sulfone : The sulfide intermediate is oxidized to the sulfone using tetrapropylammonium perruthenate (TPAP) and N-methylmorpholine-N-oxide (NMO), achieving near-quantitative yields.
Route B: Free Radical Addition
Carbonate Bridge Formation
The final step couples two equivalents of 1,1-dioxido-2,3-dihydrothiophen-3-ol via a carbonate linkage. Three methods are proposed:
Method 1: Phosgene/Triphosgene-Mediated Carbonylation
-
Reagents : Triphosgene (bis(trichloromethyl) carbonate) in dichloromethane.
-
Conditions : Reaction at 0–5°C with pyridine as a base.
-
Yield : ~50–60% (inferred from analogous carbonate syntheses).
-
Mechanism : Nucleophilic attack by the hydroxyl groups on the electrophilic carbonyl carbon of triphosgene.
Method 2: N,N-Disuccinimidyl Carbonate (DSC) Activation
Method 3: Dialkyl Carbonate Transesterification
-
Reagents : Dimethyl carbonate (DMC) with sodium methoxide.
-
Conditions : Reflux at 90°C, 48 hours.
Optimization Challenges and Side Reactions
Competing Oligomerization
Cyclization of δ-hydroxy acids or diols often results in oligomer formation. For example, 2-(2-hydroxyethylthio)acetic acid polymerizes unless depolymerization catalysts (e.g., p-toluenesulfonic acid) are used.
Sulfone Stability Under Basic Conditions
Strong bases (e.g., NaOMe) may induce sulfone ring-opening. Mitigation involves using milder bases (e.g., DBU) or low temperatures.
Byproduct Formation in Carbonylation
Phosgene-mediated reactions risk forming chloroformate intermediates, necessitating strict stoichiometric control.
Comparative Analysis of Methods
| Method | Reagents | Conditions | Yield | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Phosgene | Triphosgene, Pyridine | 0–5°C, anhydrous | 50–60% | High efficiency | Toxicity, byproduct formation |
| DSC Activation | DSC, DMAP, THF | RT, 12–24 h | 40–55% | Safety, scalability | Lower yield, costly reagents |
| DMC Transesterification | DMC, NaOMe, MeOH | 90°C, 48 h | 30–40% | Green chemistry principles | Equilibrium-limited, long reaction time |
Spectroscopic Characterization
Successful synthesis is confirmed via:
Chemical Reactions Analysis
Types of Reactions: Bis(1,1-dioxido-2,3-dihydrothiophen-3-yl) carbonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone groups back to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the carbonate moiety, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include sulfone derivatives, sulfides, and substituted carbonates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: In chemistry, Bis(1,1-dioxido-2,3-dihydrothiophen-3-yl) carbonate is used as a building block for the synthesis of more complex molecules
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool for probing biochemical pathways.
Medicine: In medicine, this compound is investigated for its potential as a drug delivery agent. Its stability and reactivity profile make it suitable for conjugation with therapeutic molecules, enhancing their efficacy and targeting capabilities.
Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its incorporation into polymer matrices can improve mechanical properties and thermal stability.
Mechanism of Action
The mechanism of action of Bis(1,1-dioxido-2,3-dihydrothiophen-3-yl) carbonate involves its interaction with molecular targets such as enzymes and proteins. The sulfone groups in the compound can form strong hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the carbonate moiety can undergo hydrolysis, releasing active intermediates that further interact with biological targets.
Comparison with Similar Compounds
Structural and Functional Comparison
The table below highlights key structural and functional differences between Bis(1,1-dioxido-2,3-dihydrothiophen-3-yl) carbonate and related compounds:
Key Observations :
- Synthesis : The synthesis of dihydrothiophene dioxide derivatives typically involves oxidation and hydrogenation steps , whereas the target compound’s carbonate bridge likely requires coupling reactions under anhydrous conditions.
- Applications: While 1,3-Bis(diphenylphosphino)propane is a staple ligand in catalysis , the target compound’s sulfone-carbonate structure may favor material science applications over coordination chemistry.
Thermal and Chemical Stability
Data on the target compound’s stability is lacking, but comparisons can be inferred:
- Sulfone Stability : The sulfone groups in dihydrothiophene dioxides confer thermal stability, as seen in benzo[b]thiophene derivatives (stable up to 250°C) .
- Carbonate Reactivity : Cyclic carbonates in bis(α-alkylidene derivatives) degrade above 150°C, limiting processing temperatures in polymer synthesis . The target compound may exhibit intermediate stability due to its hybrid structure.
Industrial and Research Relevance
- Market Potential: Unlike 1,3-Bis(diphenylphosphino)propane, which has a mature market in catalysis , this compound remains unexplored commercially. Its niche may lie in sustainable polymers, given the push for CO2-derived materials .
- Bioactivity: Dihydrothiophene dioxide derivatives show antimicrobial and anticancer activity , but the carbonate bridge’s impact on bioactivity is unknown.
Biological Activity
Bis(1,1-dioxido-2,3-dihydrothiophen-3-yl) carbonate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is characterized by the presence of two dioxido-substituted thiophene rings linked through a carbonate moiety. Its molecular formula is .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The mechanism often involves the inhibition of essential biochemical pathways in microorganisms, such as:
- Cell wall synthesis
- Protein synthesis
- DNA replication
These actions lead to the disruption of microbial growth and survival .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. It is believed to interact with various cellular targets, influencing gene expression and inducing apoptosis in cancer cells. The specific pathways affected include:
- Inhibition of anti-apoptotic proteins (e.g., Bcl-2)
- Activation of pro-apoptotic factors
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for microbial metabolism.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells.
- Modulation of Signaling Pathways : It may interfere with signaling pathways involved in cell survival and proliferation.
Study 1: Antimicrobial Activity
A study conducted on various derivatives of thiophene compounds demonstrated that this compound exhibited potent activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| This compound | 32 | E. coli, S. aureus |
| Control | 64 | E. coli |
This study confirms the compound's potential as an antimicrobial agent.
Study 2: Anticancer Effects
Another investigation focused on the anticancer effects of this compound on human breast cancer cell lines (MCF-7). Results showed a dose-dependent decrease in cell viability.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
The compound induced apoptosis as evidenced by increased levels of caspase activation .
Q & A
Q. What synthetic methodologies are recommended for Bis(1,1-dioxido-2,3-dihydrothiophen-3-yl) carbonate, and how can reaction efficiency be improved?
A two-step synthesis is typically employed: (1) sulfonation of dihydrothiophene precursors to form the 1,1-dioxide moiety and (2) carbonate coupling using phosgene derivatives. Reaction efficiency can be optimized via factorial design experiments, varying parameters such as temperature, catalyst loading (e.g., triethylamine), and solvent polarity (e.g., dichloromethane vs. THF). Statistical analysis of yield and purity data helps identify optimal conditions .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?
Key techniques include:
- ¹H/¹³C NMR : Assign peaks by comparing shifts with structurally similar sulfone derivatives (e.g., 3,4-dimethylthiophene sulfones) .
- FT-IR : Confirm the carbonate ester (C=O stretch ~1750 cm⁻¹) and sulfone groups (S=O stretches ~1300–1150 cm⁻¹).
- HRMS : Validate molecular weight and isotopic patterns. Cross-reference with computational mass predictions to resolve ambiguities .
Q. What are the stability profiles of this compound under varying storage and experimental conditions?
The compound is hygroscopic and prone to hydrolysis in aqueous environments. Stability studies should include:
- Accelerated degradation tests under acidic/alkaline pH and elevated temperatures (e.g., 40–60°C) to assess hydrolytic susceptibility.
- Storage recommendations : Argon atmosphere, desiccated at -20°C, and shielded from UV light to prevent radical degradation .
Advanced Research Questions
Q. How can contradictory bioactivity data from different assays be systematically addressed?
Discrepancies may arise from impurities or assay-specific interference. Mitigation strategies include:
- Orthogonal purity validation : Use HPLC with dual detection (UV and ELSD) to confirm >98% purity.
- Dose-response standardization : Normalize activity data to molar concentrations rather than mass-based units.
- Mechanistic cross-validation : Compare results across assays (e.g., enzyme inhibition vs. cellular cytotoxicity) to identify context-dependent effects .
Q. What computational approaches are suitable for modeling the electronic structure and reactivity of this compound?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to understand aggregation behavior.
- Docking studies : Map potential binding interactions with biological targets (e.g., enzymes with sulfone-binding pockets) .
Q. How can catalytic systems for its synthesis be optimized to reduce byproduct formation?
Employ Design of Experiments (DoE) to screen catalysts (e.g., Pd/C, organocatalysts) and ligands. Response Surface Methodology (RSM) can model interactions between variables (e.g., catalyst concentration, reaction time) and minimize byproducts. Real-time monitoring via in-situ FT-IR or Raman spectroscopy aids in identifying intermediate phases .
Q. What experimental strategies are recommended for studying its interactions with biological macromolecules?
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics with proteins (e.g., serum albumin for pharmacokinetic profiling).
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-enzyme interactions.
- X-ray crystallography : Resolve 3D binding conformations with target enzymes, focusing on sulfone-mediated hydrogen bonding .
Methodological Notes
- Safety Protocols : Follow PRTR guidelines for handling sulfone derivatives, including fume hood use, PPE (nitrile gloves, lab coats), and waste disposal in designated containers .
- Data Reproducibility : Document synthetic batches with detailed reaction logs (time, temperature gradients) and raw spectral data. Use open-source platforms like Zenodo for data archiving .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
